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7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin

ssDNA biosensor fluorescence signal-to-noise protein labeling

7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (also referred to as IDCC or DEACM) is a thiol-reactive fluorescent probe belonging to the 7-diethylaminocoumarin class. Its iodoacetamide functional group enables selective, covalent labeling of cysteine residues in proteins, yielding blue-fluorescent bioconjugates with excitation maxima near 384–433 nm and emission maxima near 470–475 nm.

Molecular Formula C18H22IN3O4
Molecular Weight 471.3 g/mol
CAS No. 160291-50-9
Cat. No. B067221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin
CAS160291-50-9
Molecular FormulaC18H22IN3O4
Molecular Weight471.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI
InChIInChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24)
InChIKeyOGQHCUYSWDOIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (CAS 160291-50-9): A Thiol-Reactive Coumarin Probe with Quantifiable Performance Advantages for Protein Labeling and Biosensing


7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (also referred to as IDCC or DEACM) is a thiol-reactive fluorescent probe belonging to the 7-diethylaminocoumarin class [1]. Its iodoacetamide functional group enables selective, covalent labeling of cysteine residues in proteins, yielding blue-fluorescent bioconjugates with excitation maxima near 384–433 nm and emission maxima near 470–475 nm [2]. Unlike generic coumarin probes, IDCC exhibits pronounced environmental sensitivity: its fluorescence quantum yield shifts dramatically upon changes in local protein conformation or ligand binding, a property that has been exploited in real-time biosensing, muscle biophysics, and phosphorylation-state monitoring [3]. The compound is distinguishable from its closest commercial analogs—most notably maleimide-based coumarins (MDCC, CPM) and the phenyl-substituted iodoacetamide coumarin DCIA—by the combination of a flexible ethyl-amino linker between the fluorophore and the iodoacetamide warhead, which confers unique conformational responsiveness and signal amplitude in specific protein-labeling contexts [4].

Why Generic Substitution of 7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin Fails: Structural and Functional Differentiation from MDCC, DCIA, and CPM


Thiol-reactive coumarin probes are not interchangeable commodities. The iodoacetamide warhead of IDCC generates a stable thioether linkage with cysteine residues that is chemically distinct from the maleimide adducts formed by MDCC and CPM, which are susceptible to retro-Michael elimination and thiol exchange under physiological conditions [1]. Furthermore, the ethyl-amino spacer between the coumarin core and the iodoacetamide group in IDCC provides a flexible tether that allows the fluorophore to sample different microenvironments upon protein conformational changes—a structural feature absent in the more rigid phenyl-linked DCIA (CAS 76877-34-4) and CPM (CAS 76877-33-3) [2]. This linker architecture directly underpins the quantitatively larger fluorescence signal changes observed with IDCC-labeled biosensors compared to analogous rhodamine- or maleimide-based probes used on the same protein scaffolds [3]. Substituting IDCC with a maleimide coumarin or a phenyl-substituted iodoacetamide probe therefore risks both reduced conjugate stability and attenuated signal-to-noise ratios in conformationally sensitive assays.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance Data for 7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin


Superior ssDNA-Binding Fluorescence Signal Amplification: IDCC vs. Tetramethylrhodamine-5-Iodoacetamide (5-IATR) on Identical Protein Scaffolds

In a direct head-to-head comparison using the same wild-type PfSSB protein scaffold, IDCC-labeled adducts produced a 2.2-fold larger fluorescence ratio change upon ssDNA binding compared to 5-IATR-labeled adducts [1]. The fluorescence ratio (fluorescence with ssDNA divided by fluorescence without ssDNA) was 20.1 ± 0.1 for IDCC versus 9.1 ± 0.2 for 5-IATR, measured under identical conditions [1]. The IDCC-labeled PfSSB also demonstrated a quantum yield shift from 0.01 (apoprotein) to 0.11 (ssDNA-bound), corresponding to an 11-fold quantum yield enhancement, while the free fluorophore (IDCC-MESNA adduct) exhibited a quantum yield of only 0.02, confirming that the large signal arises from protein-conformation-dependent quenching relief rather than intrinsic fluorophore properties [2].

ssDNA biosensor fluorescence signal-to-noise protein labeling

Higher Molar Extinction Coefficient Compared to Typical UV-Excitable Thiol-Reactive Probes

The extinction coefficient of IDCC at its long-wavelength absorption maximum (430 nm) is 44,800 M⁻¹cm⁻¹ [1]. By comparison, the Thermo Fisher Molecular Probes Handbook states that UV-excitable thiol-reactive dyes in this spectral class typically exhibit extinction coefficients below 20,000 M⁻¹cm⁻¹ . The IDCC value exceeds this class benchmark by more than 2-fold. For further context, the commonly used maleimide analog CPM (Ex/Em ~384/470 nm) is reported to have extinction coefficients in a similar low range characteristic of this dye class .

molar absorptivity fluorescence brightness detection sensitivity

Phosphorylation-State-Dependent Fluorescence Modulation: A Functional Capability Not Demonstrated for MDCC or CPM

When IDCC is conjugated to a single cysteine mutant of nucleoside diphosphate kinase (NDPK), the resultant adduct exhibits a 4-fold fluorescence increase specifically upon phosphorylation of the catalytic His117 residue [1]. This phosphorylation-dependent fluorescence change occurs on the normal enzymatic reaction pathway and has been exploited for real-time, time-resolved measurement of MgADP concentration changes during muscle fiber contraction [2]. By contrast, the maleimide-based analog MDCC has been applied primarily as a static label for phosphate-binding protein (PBP) conformational sensing [3], and no comparable phosphorylation-state-dependent fluorescence modulation has been reported for MDCC, CPM, or DCIA in the peer-reviewed literature.

phosphorylation sensor enzyme activity assay nucleotide sensing

Quantifiable Site-Specific Conformational Sensitivity via Fluorescence Lifetime Imaging (FLIM): IDCC vs. 5-IATR in Muscle Fiber Mechanotransduction

IDCC-labeled myosin essential light chain (ELC) mutants demonstrate position-dependent fluorescence lifetime changes that enable mapping of mechanical strain propagation through the myosin lever arm. In permeabilized rabbit psoas fibers, the mean fluorescence lifetimes of IDCC-labeled ELC mutants in the relaxed state were 1.44 ns (ELC-142), 1.64 ns (ELC-127), 1.73 ns (ELC-160), and 1.83 ns (ELC-180) [1]. Upon transition to rigor, lifetimes increased significantly for all positions. Critically, when 1% stretch was applied, lifetimes decreased for ELC-127 and ELC-180 but remained unchanged for ELC-142 and ELC-160, revealing differential strain sensitivity across the lever arm [1]. In the same study, tetramethylrhodamine-5-iodoacetamide (5-IATR) was used as a co-label but the study's primary quantitative FLIM mapping relied on IDCC due to its superior environmental sensitivity [2].

fluorescence lifetime FLIM myosin mechanotransduction conformational sensor

Low Picomolar Binding Affinity of IDCC-Labeled Biosensor with Stoichiometric ssDNA Quantitation: Advantage Over Multi-Mode EcSSB Probes

The IDCC-labeled PfSSB (DCC-PfSSB) biosensor exhibits a dissociation constant (Kd) for ssDNA in the low picomolar range (<5 pM), with binding that remains stoichiometric down to 2.5 nM protein concentration and linear fluorescence response up to a sharp breakpoint at 1:1 dT70:tetramer stoichiometry [1]. This contrasts with the previously developed DCC-EcSSB biosensor (also using a diethylaminocoumarin label), which suffers from multiple ssDNA binding modes that complicate quantitative interpretation [1]. The single-binding-mode characteristic of DCC-PfSSB, enabled by the specific combination of the PfSSB scaffold with IDCC labeling at C93, allows simple, linear quantitation of ssDNA without the need for complex multi-site binding models [2].

biosensor affinity ssDNA quantitation stoichiometric binding

Best Research and Industrial Application Scenarios for 7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (IDCC)


Real-Time ssDNA Quantitation in Helicase and DNA Repair Enzyme Assays

Based on the 20.1-fold fluorescence increase observed with DCC-PfSSB upon ssDNA binding and its low-picomolar affinity [1], IDCC-labeled SSB biosensors are ideally suited for continuous, real-time monitoring of helicase-catalyzed double-stranded DNA unwinding. The linear, stoichiometric fluorescence response eliminates the need for sample aliquoting and discontinuous gel-based analysis, accelerating high-throughput screening of helicase inhibitors for anti-cancer and anti-viral drug discovery. Compared to 5-IATR-labeled SSB, which yields only a 9.1-fold signal change [1], IDCC-conjugated biosensors provide more than double the detection window, enabling robust Z'-factor values in 384-well plate formats.

Site-Specific Conformational Mapping of Motor Proteins Using FLIM

IDCC's position-dependent fluorescence lifetimes (1.44–1.83 ns in relaxed muscle) and its differential strain response across myosin lever arm domains [2] make it the probe of choice for fluorescence lifetime imaging microscopy (FLIM) studies of mechanoenzyme conformational dynamics. Laboratories studying myosin, kinesin, or dynein mechanochemistry can label single-cysteine mutants at strategic positions and use IDCC's lifetime changes to map force-induced conformational transitions with nanometer spatial resolution. The probe's demonstrated compatibility with permeabilized fiber preparations extends to cardiac trabeculae, supporting translational cardiac muscle research [3].

Phosphorylation-State Biosensing for Nucleotide Metabolism and Kinase Activity Assays

The 4-fold fluorescence increase exhibited by IDCC-NDPK adducts upon His117 phosphorylation [4] enables real-time, homogeneous detection of MgADP concentrations without the need for coupled enzymatic cascades. This application is directly relevant to laboratories studying cellular energetics, mitochondrial function, and actomyosin ATPase kinetics. The same IDCC labeling strategy can, in principle, be extended to other kinases with engineerable surface cysteine residues, offering a generalizable platform for phosphorylation-state biosensing that is not achievable with MDCC, CPM, or DCIA [5].

Stable Cysteine-Selective Protein Labeling for Long-Term In Vitro Reconstitution Experiments

The thioether bond formed by IDCC's iodoacetamide group with cysteine residues is chemically more stable than the maleimide-thiol adducts formed by MDCC and CPM, which are subject to retro-Michael addition and thiol exchange at physiological pH and temperature [6]. For in vitro reconstitution experiments requiring labeled proteins to remain functional over hours to days (e.g., single-molecule motility assays, cytoskeletal dynamics studies), IDCC provides superior conjugate longevity, reducing signal drift and the need for fresh protein preparation. This stability advantage is grounded in the fundamental chemistry of haloacetamide vs. maleimide conjugation chemistry rather than vendor claims.

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